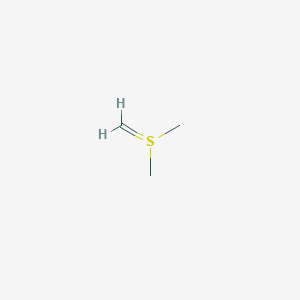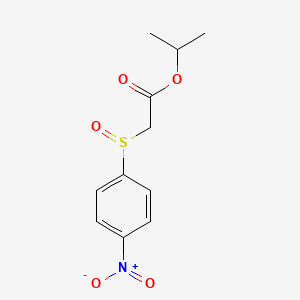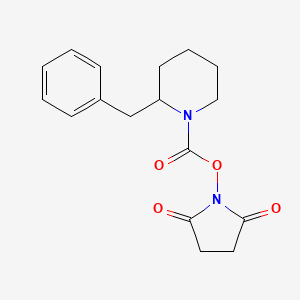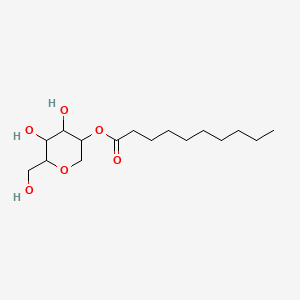
Posaraprost
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Posaraprost is a synthetic prostaglandin analog, specifically designed to mimic the effects of naturally occurring prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used for its vasodilatory and antiplatelet properties, making it valuable in the treatment of various cardiovascular conditions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Posaraprost involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, carboxyl, and other functional groups are introduced through selective oxidation and reduction reactions.
Final assembly: The final product is assembled through esterification and purification processes.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvent extraction and chromatography are commonly used for purification.
化学反応の分析
Types of Reactions: Posaraprost undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, carboxylated, and esterified derivatives of this compound.
科学的研究の応用
Posaraprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, including hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
作用機序
Posaraprost exerts its effects by binding to specific prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways, leading to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The primary molecular targets include the prostaglandin E2 receptor and the prostacyclin receptor.
類似化合物との比較
Misoprostol: Another prostaglandin analog used for gastric ulcer prevention and labor induction.
Beraprost: A prostacyclin analog used for treating pulmonary hypertension.
Latanoprost: A prostaglandin F2 alpha analog used for reducing intraocular pressure in glaucoma patients.
Uniqueness of Posaraprost: this compound is unique in its specific receptor binding profile and its potent vasodilatory and antiplatelet effects. Unlike some other prostaglandin analogs, this compound has a longer half-life and a more favorable side effect profile, making it a promising candidate for long-term therapeutic use.
特性
CAS番号 |
172740-14-6 |
|---|---|
分子式 |
C26H34O4 |
分子量 |
410.5 g/mol |
IUPAC名 |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C26H34O4/c1-20(2)30-26(29)13-9-4-3-8-12-24-22(16-19-25(24)28)15-18-23(27)17-14-21-10-6-5-7-11-21/h3,5-8,10-11,15-16,18-20,22-24,27H,4,9,12-14,17H2,1-2H3/b8-3-,18-15+/t22-,23-,24+/m0/s1 |
InChIキー |
UXNJSZBEHANTSL-YGCMUPCZSA-N |
異性体SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCC2=CC=CC=C2)O |
正規SMILES |
CC(C)OC(=O)CCCC=CCC1C(C=CC1=O)C=CC(CCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)












